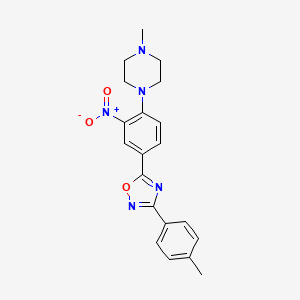
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as MNTOX, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole functions as a fluorescent probe by reacting with NO to form a highly fluorescent compound. The mechanism of action involves the reduction of the nitro group in this compound by NO, which leads to the formation of a highly fluorescent compound. The anti-cancer properties of this compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a diagnostic and therapeutic agent. Its ability to selectively detect NO in biological systems makes it a valuable tool for studying NO signaling pathways. The anti-cancer properties of this compound suggest that it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole is its high selectivity for NO, which allows for accurate detection of NO in biological systems. Its low toxicity also makes it a safe option for use in lab experiments. However, this compound has limitations in terms of its stability and sensitivity, which may affect its performance in certain applications.
Direcciones Futuras
There are several potential future directions for research on 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole. One area of interest is the development of more stable and sensitive derivatives of this compound for improved detection of NO. Another potential application of this compound is in the field of cancer therapy, where it may be further developed as a chemotherapeutic agent. Additionally, this compound may have potential applications in other areas, such as neuroscience and cardiovascular research. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its ability to selectively detect NO in biological systems and its anti-cancer properties make it a valuable tool for further research. While there are limitations to its performance, this compound has potential for further development in a variety of fields.
Métodos De Síntesis
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole can be synthesized using a multi-step process that involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde and p-tolylhydrazine in the presence of a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate, followed by cyclization to form the final product.
Aplicaciones Científicas De Investigación
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule involved in various physiological processes, and its detection is crucial for understanding its role in disease progression. This compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-3-5-15(6-4-14)19-21-20(28-22-19)16-7-8-17(18(13-16)25(26)27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWYHNDKYNKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
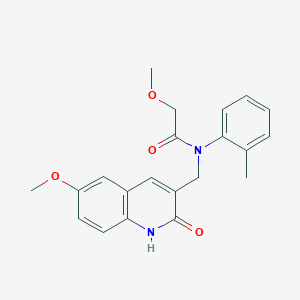


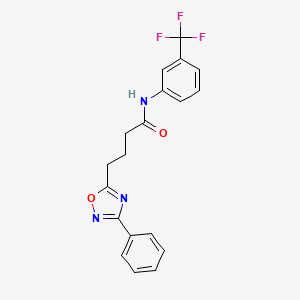
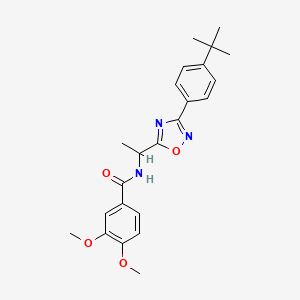
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)
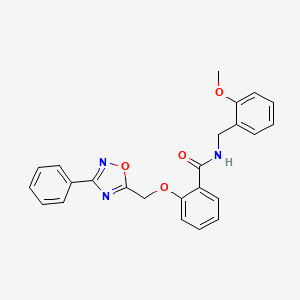



![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)


